molecular formula C19H19F3N2O3S B6573475 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 946299-93-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No. B6573475
CAS RN: 946299-93-0
M. Wt: 412.4 g/mol
InChI Key: HGMYXHHMACXZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is 412.10684813 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored the use of this compound as a source of trifluoromethyl radicals in radical trifluoromethylation reactions . These reactions involve introducing the CF₃ group into organic molecules, leading to novel compounds with enhanced properties. Potential applications include drug development, pesticide synthesis, and functional materials.

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have designed and synthesized N-(trifluoromethyl)phenyl-substituted pyrazole derivatives, some of which exhibit potent antibacterial activity. These compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation . Such findings highlight its relevance in combating bacterial infections.

Thioether-Functionalized Alkynes and Dienes

A divergent synthesis route involves the regioselective nucleophilic addition of sulfur nucleophiles to 2-trifluoromethyl-1,3-conjugated enynes. This process yields thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes . These compounds could find applications in materials science, catalysis, or as building blocks for more complex molecules.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-4-6-13-8-9-16(12-17(13)24)23-18(25)14-5-3-7-15(11-14)19(20,21)22/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYXHHMACXZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

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